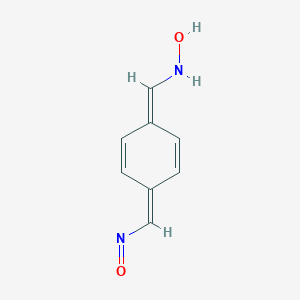
Terephthalaldehyde dioxime
Übersicht
Beschreibung
Terephthalaldehyde dioxime is an organic compound with the molecular formula C8H8N2O2 It is derived from terephthalaldehyde, which is a benzene derivative with two aldehyde groups positioned in the para conformation this compound is characterized by the presence of two oxime groups attached to the benzene ring, making it a dioxime derivative
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various enzymes and proteins, influencing their function .
Mode of Action
It’s known that dioxime compounds can form stable complexes with metal ions, which could potentially influence the function of metalloproteins .
Biochemical Pathways
It’s known that dioxime compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It’s known that dioxime compounds can form stable complexes with metal ions, potentially influencing the function of metalloproteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of Terephthalaldehyde dioxime .
Biochemische Analyse
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
It is plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Terephthalaldehyde dioxime can be synthesized through the reaction of terephthalaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous medium, and the product precipitates out as a white solid. The general reaction scheme is as follows: [ \text{C}_8\text{H}_6(\text{CHO})_2 + 2 \text{NH}_2\text{OH} \cdot \text{HCl} + 2 \text{NaOAc} \rightarrow \text{C}_8\text{H}_8\text{N}_2\text{O}_2 + 2 \text{NaCl} + 2 \text{H}_2\text{O} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves the same principles as laboratory preparation, scaled up to accommodate larger quantities. The reaction conditions may be optimized for yield and purity, and additional purification steps such as recrystallization may be employed.
Analyse Chemischer Reaktionen
Types of Reactions: Terephthalaldehyde dioxime undergoes various chemical reactions, including:
Oxidation: The oxime groups can be oxidized to form nitrile oxides.
Reduction: The oxime groups can be reduced to amines.
Substitution: The oxime groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Wissenschaftliche Forschungsanwendungen
Terephthalaldehyde dioxime has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination complexes.
Materials Science: It is employed in the preparation of polymers and metal-organic frameworks.
Biology and Medicine: While specific biological applications are limited, its derivatives may have potential as ligands in biochemical studies.
Industry: It is used in the production of dyes, fluorescent whitening agents, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Terephthalaldehyde: The parent compound with two aldehyde groups.
Isophthalaldehyde dioxime: An isomer with oxime groups in the meta position.
Phthalaldehyde dioxime: An isomer with oxime groups in the ortho position.
Comparison:
Terephthalaldehyde dioxime: is unique due to the para positioning of the oxime groups, which affects its reactivity and coordination properties compared to its isomers.
Isophthalaldehyde dioxime: and have different spatial arrangements of the oxime groups, leading to variations in their chemical behavior and applications.
Eigenschaften
IUPAC Name |
(NE)-N-[[4-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-9-5-7-1-2-8(4-3-7)6-10-12/h1-6,11-12H/b9-5+,10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJKQCPYFKAUEO-NXZHAISVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of terephthalaldehyde dioxime highlighted in recent research?
A1: this compound is investigated as a building block for synthesizing polymers with unique properties. For instance, it's used in creating polyurethanes containing oxime-urethane groups within the polymer backbone []. These groups are particularly interesting due to their ability to release amines upon exposure to UV light, essentially acting as photobase generators. This photobase generation property has potential applications in photolithography and as catalysts for various chemical reactions.
Q2: How does the incorporation of this compound into polymers affect their properties and potential applications?
A2: Incorporating this compound into polyurethanes introduces oxime-urethane groups, which are sensitive to UV light []. Upon UV irradiation, these groups undergo photolysis, leading to the generation of amines. This photogenerated amine functionality imparts the polymer with the ability to act as a photobase. This characteristic is particularly useful in applications such as the crosslinking of other polymers, as demonstrated with poly(glycidyl methacrylate) []. The photobase generated by the modified polyurethane catalyzes the crosslinking reaction, enhancing its efficiency. This approach presents a novel method for controlling polymer properties through light exposure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


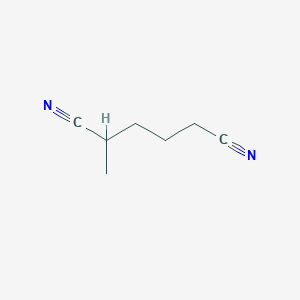
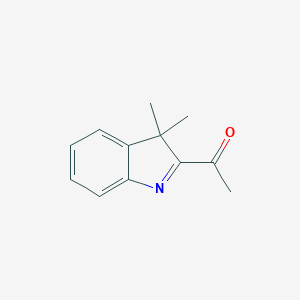
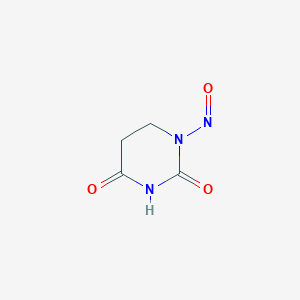
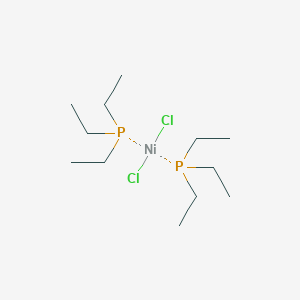
![[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate](/img/structure/B98796.png)
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide](/img/structure/B98797.png)




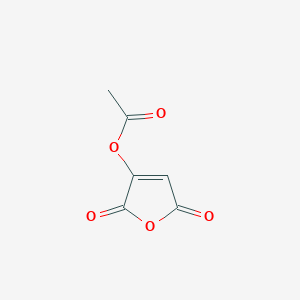
![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)


